n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 99191-22-7
VCID: VC4728133
InChI: InChI=1S/C10H17N5O2S/c1-13(2)18(16,17)15-8-6-14(7-9-15)10-11-4-3-5-12-10/h3-5H,6-9H2,1-2H3
SMILES: CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
Molecular Formula: C10H17N5O2S
Molecular Weight: 271.34

n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide

CAS No.: 99191-22-7

Cat. No.: VC4728133

Molecular Formula: C10H17N5O2S

Molecular Weight: 271.34

* For research use only. Not for human or veterinary use.

n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide - 99191-22-7

Specification

CAS No. 99191-22-7
Molecular Formula C10H17N5O2S
Molecular Weight 271.34
IUPAC Name N,N-dimethyl-4-pyrimidin-2-ylpiperazine-1-sulfonamide
Standard InChI InChI=1S/C10H17N5O2S/c1-13(2)18(16,17)15-8-6-14(7-9-15)10-11-4-3-5-12-10/h3-5H,6-9H2,1-2H3
Standard InChI Key IMNYTTPYTYHSJH-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3), which contributes to its ability to participate in hydrogen bonding and π-π stacking interactions.

  • A piperazine ring (a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4), which enhances conformational flexibility and solubility in polar solvents .

  • A sulfonamide group (SO2NH2-\text{SO}_{2}\text{NH}_{2}), known for its electron-withdrawing properties and role in enzyme inhibition .

The IUPAC name, N,NN,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, reflects the substitution pattern: the piperazine ring is sulfonylated at position 1 and substituted with a pyrimidin-2-yl group at position 4, while the sulfonamide nitrogen is dimethylated .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC10H17N5O2S\text{C}_{10}\text{H}_{17}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight271.34 g/mol
SMILESCN(C)S(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
InChI KeyIMNYTTPYTYHSJH-UHFFFAOYSA-N
SolubilityLimited data; predicted moderate aqueous solubility due to polar sulfonamide and piperazine groups .

The compound’s LogP (partition coefficient) is estimated to be 1.2, indicating moderate lipophilicity, which balances membrane permeability and solubility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic aromatic substitution (SN_\text{N}Ar) reaction between 2-chloropyrimidine and N,NN,N-dimethylpiperazine-1-sulfonamide in the presence of a base such as N,NN,N-diisopropylethylamine (DIPEA) . The reaction proceeds under reflux in polar aprotic solvents like isopropanol or tetrahydrofuran (THF), yielding the target compound in 60–75% purity .

Key steps:

  • Activation: Deprotonation of the piperazine sulfonamide to enhance nucleophilicity.

  • Substitution: Displacement of the chlorine atom on pyrimidine by the piperazine nitrogen.

  • Purification: Column chromatography or recrystallization to isolate the product .

Industrial Optimization

For large-scale production, continuous flow reactors are employed to improve reaction efficiency and yield (≥85%). Catalytic methods using palladium or copper ligands have been explored to reduce side reactions, though these remain experimental .

Biological Activities and Mechanisms

Antibacterial Properties

The compound inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis, by mimicking pp-aminobenzoic acid (PABA) . This mechanism is analogous to classical sulfonamide antibiotics like sulfamethazine:

IC50 against E. coli DHPS=2.3 μM[4][8]\text{IC}_{50} \text{ against } \textit{E. coli} \text{ DHPS} = 2.3 \ \mu\text{M} \quad[4][8]
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

Data from in vitro assays highlight its potency against Gram-positive pathogens, with modest activity against Gram-negative strains due to permeability barriers .

Antioxidant and Metal-Chelating Capabilities

Structural analogs of this compound have been engineered to include free radical scavengers (FRS) and metal-chelating groups (CHL), enhancing their utility in treating oxidative stress-related diseases . Electrospray ionization mass spectrometry (ESI-MS) studies demonstrate selective binding to transition metals:

Binding affinity order: Cu2+>Fe3+>Zn2+[2][8]\text{Binding affinity order: Cu}^{2+} > \text{Fe}^{3+} > \text{Zn}^{2+} \quad[2][8]

In human retinal pigmented epithelial (RPE) cells, these analogs:

  • Reduced hydrogen peroxide-induced cytotoxicity by 70% at 10 µM .

  • Prevented glutathione depletion by scavenging hydroxyl radicals .

Pharmacological Applications

Ophthalmic Therapeutics

In preclinical models of cataract formation, the compound’s analogs reduced lens opacification by 40% by inhibiting sorbitol dehydrogenase (SDH) and mitigating osmotic stress .

Neuroprotective Agents

In human hippocampal astrocytes, multifunctional derivatives:

  • Attenuated amyloid-β-induced toxicity by 60% .

  • Chelated copper ions implicated in Alzheimer’s disease progression .

Anticancer Research

While direct evidence is limited, structural analogs with naphthyridine substitutions (e.g., N,NN,N-dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide) show promise in targeting tyrosine kinase receptors overexpressed in cancers .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamideC10H17N5O2S\text{C}_{10}\text{H}_{17}\text{N}_{5}\text{O}_{2}\text{S}Pyrimidine-piperazine-sulfonamide triadAntibacterial, antioxidant
SulfamethazineC12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}Classic sulfonamide antibioticBroad-spectrum antibacterial
N,N-Dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamideC15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}Naphthyridine substitutionAnticancer (preclinical)

This compound’s uniqueness lies in its dual functionality: the sulfonamide group enables enzyme inhibition, while the pyrimidine-piperazine framework supports metal chelation and radical scavenging .

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